molecular formula C7H11NO3 B1146598 3,3-Dimethyl-5-oxopyrrolidine-2-carboxylic acid CAS No. 141978-97-4

3,3-Dimethyl-5-oxopyrrolidine-2-carboxylic acid

Cat. No.: B1146598
CAS No.: 141978-97-4
M. Wt: 157.16714
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethyl-5-oxopyrrolidine-2-carboxylic acid is a pyrrolidine-based carboxylic acid with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol . This compound is known for its unique structural features, which include a pyrrolidine ring substituted with a carboxylic acid group and a ketone group at specific positions. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

The synthesis of 3,3-Dimethyl-5-oxopyrrolidine-2-carboxylic acid involves several synthetic routes. One common method includes the condensation of appropriate starting materials under controlled conditions. The reaction typically requires a base to facilitate the formation of the pyrrolidine ring and subsequent functionalization to introduce the carboxylic acid and ketone groups . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.

Chemical Reactions Analysis

3,3-Dimethyl-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids with additional functional groups, while reduction can produce alcohol derivatives.

Scientific Research Applications

3,3-Dimethyl-5-oxopyrrolidine-2-carboxylic acid is utilized in various scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: Research into potential therapeutic applications includes investigating its role as an intermediate in drug synthesis and its effects on biological pathways.

    Industry: It is employed in the production of specialty chemicals and as a precursor for materials with specific properties.

Mechanism of Action

The mechanism by which 3,3-Dimethyl-5-oxopyrrolidine-2-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with active sites, modulating the activity of target proteins. These interactions can influence various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

3,3-Dimethyl-5-oxopyrrolidine-2-carboxylic acid can be compared with other pyrrolidine derivatives, such as:

    Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure but differing in functional groups.

    4,4-Dimethylpyrrolidin-2-one: Another pyrrolidine derivative with a ketone group but lacking the carboxylic acid functionality.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .

Properties

IUPAC Name

3,3-dimethyl-5-oxopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-7(2)3-4(9)8-5(7)6(10)11/h5H,3H2,1-2H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZZAWCQMQIZOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NC1C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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